Hydroxy Saxagliptin-13C,D2 Hydrochloride is a stable isotope-labeled derivative of Saxagliptin, a medication primarily used in the management of type 2 diabetes. It is classified as a dipeptidyl peptidase-4 inhibitor, which functions by enhancing the levels of incretin hormones, thereby increasing insulin secretion and decreasing glucagon levels in the bloodstream. This compound is particularly useful in pharmacokinetic studies due to its stable isotopes, which allow for precise tracking of drug metabolism and distribution in biological systems.
The compound is synthesized and provided by various pharmaceutical research companies, including SynZeal Research Pvt Ltd and Pharmaffiliates. Its chemical properties are detailed under the CAS number 1572922-53-2, with a molecular formula of C17H23D2N3O3·HCl and a combined molecular weight of approximately 370.88 g/mol .
Hydroxy Saxagliptin-13C,D2 Hydrochloride falls under the category of pharmaceutical compounds, specifically as an antidiabetic agent. It is a modified version of Saxagliptin, incorporating stable isotopes of carbon and deuterium for enhanced analytical capabilities.
The synthesis of Hydroxy Saxagliptin-13C,D2 Hydrochloride involves several steps that incorporate stable isotopes into the Saxagliptin backbone. The process typically requires:
The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and validation of isotopic incorporation. The use of gradient elution methods can enhance separation efficiency during analysis .
Hydroxy Saxagliptin-13C,D2 Hydrochloride participates in various chemical reactions typical for amine and hydroxyl functional groups. Key reactions include:
The stability of Hydroxy Saxagliptin under different pH conditions is crucial for its application in drug formulation and metabolic studies. Analytical techniques such as mass spectrometry can be employed to monitor these reactions .
Hydroxy Saxagliptin acts by inhibiting the dipeptidyl peptidase-4 enzyme, which leads to increased levels of incretin hormones like glucagon-like peptide 1 (GLP-1). This mechanism results in:
Studies indicate that the pharmacodynamic effects are dose-dependent and vary based on individual metabolic responses .
Hydroxy Saxagliptin-13C,D2 Hydrochloride is typically presented as a white to off-white crystalline powder with:
Key chemical properties include:
Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) provide insights into its structural integrity during formulation .
Hydroxy Saxagliptin-13C,D2 Hydrochloride serves several important roles in scientific research:
This compound's unique isotopic labeling enhances its utility in both clinical and preclinical research settings .
Hydroxy Saxagliptin-13C,D2 Hydrochloride (CAS 1572922-53-2) is a stable isotope-labeled analog of the major active metabolite of the antidiabetic drug Saxagliptin. Its systematic IUPAC name is (1S,3S,5S)-2-[(2S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl-1-¹³C]-2-azabicyclo[3.1.0]hexane-6,6-d₂-3-carbonitrile hydrochloride. The molecular formula is C₁₇¹³CH₂₄D₂ClN₃O₃ with a molecular weight of 370.88 g/mol [1] [4]. The compound features three isotopic modifications:
Table 1: Structural Identifiers
Property | Specification | |
---|---|---|
CAS Number | 1572922-53-2 | |
Molecular Formula | C₁₇¹³CH₂₄D₂ClN₃O₃ | |
Exact Mass | 370.18 Da | |
SMILES Notation | O[C@@]12C[C@@](C[C@@H]3C2)(O)C[C@@](C3)([C@H](N)[¹³C](N4[C@@]5([H])C([²H])([²H])[C@@]5([H])C[C@H]4C#N)=O)C1.Cl | |
InChI Key | Not explicitly provided in sources | |
Synonyms | M2 Saxagliptin Hydroxylated Metabolite-¹³C,D2 HCl; BMS 510849-¹³C,D2 HCl | [1] [8] |
The adamantane-derived pharmacophore with dual hydroxyl groups and the cyanopyrrolidine moiety critical for DPP-4 inhibition remain identical to the unlabeled metabolite, preserving biochemical activity while enabling isotopic tracing [4] [8].
The strategic incorporation of ¹³C and deuterium atoms serves three key research purposes:
Stable isotopes avoid radiation hazards associated with radioisotopes while providing equivalent tracing precision. This facilitates clinical studies in vulnerable populations where radiolabeled compounds are contraindicated [2] [3].
5-Hydroxy Saxagliptin is the primary active metabolite of saxagliptin, exhibiting approximately 50% of the parent drug's DPP-4 inhibitory potency. Hydroxy Saxagliptin-¹³C,D2 HCl serves as an analytical reference standard for characterizing its pharmacokinetic profile:
Metabolic Formation and Systemic Exposure
Table 2: Comparative Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxy Saxagliptin
Parameter | Saxagliptin | 5-Hydroxy Saxagliptin | |
---|---|---|---|
Bioactivation Route | CYP3A4/5 hydroxylation | Not applicable (metabolite) | |
Plasma AUC Ratio | 1.0 | ~3.0 (vs. parent) | |
DPP-4 EC₅₀ (nM) | Reference | 2.17 × parent (experimental) | |
Elimination Pathway | Renal (minor) | Predominantly renal | |
Half-life (h) | 2.5 (parent compound) | 3.1-7.4 (dose-dependent) | [5] [7] [9] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Applications
Recent studies in T2DM rats demonstrate the utility of this isotopologue:
These models enable dose-exposure-response predictions in special populations (renal/hepatic impairment) where metabolite accumulation may occur [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0